

# Colistin vs. Polymyxin B: A Comparative In Vitro Efficacy Guide

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## Compound of Interest

Compound Name: Colistin

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The rising threat of multidrug-resistant Gram-negative bacteria has led to a renewed interest in the polymyxin class of antibiotics, with **colistin** (polymyxin E) and polymyxin B being the primary agents used in clinical practice. Although structurally similar, subtle differences in their composition can influence their in vitro activity. This guide provides an objective comparison of the in vitro efficacy of **colistin** and polymyxin B, supported by experimental data, to aid researchers in their work.

## Data Presentation: Quantitative Comparison Minimum Inhibitory Concentration (MIC) Distribution

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) for **colistin** and polymyxin B against key Gram-negative pathogens. Data is compiled from various in vitro studies.<sup>[1][2][3][4][5]</sup>

Table 1: Comparative MIC50 and MIC90 Values (mg/L) of **Colistin** and Polymyxin B

Organism	Antibiotic	MIC50	MIC90
Acinetobacter baumannii	Colistin	1	2
		0.5	2
Pseudomonas aeruginosa	Colistin	1	2
		1	2
Klebsiella pneumoniae	Colistin	1	8
		0.5	16

Note: MIC values can vary depending on the specific strains tested and the methodologies used.

Overall, studies suggest that polymyxin B often exhibits lower MIC values compared to **colistin** against several key Gram-negative pathogens, including *Klebsiella pneumoniae* and *Acinetobacter baumannii*.<sup>[6]</sup> However, for *Pseudomonas aeruginosa*, their in vitro potencies are generally comparable.<sup>[4]</sup>

## Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal activity of an antibiotic over time. Both **colistin** and polymyxin B demonstrate concentration-dependent killing.<sup>[7]</sup>

Table 2: Summary of Comparative Time-Kill Assay Findings

Organism	Antibiotic	General Findings
Acinetobacter baumannii	Colistin	Rapid initial killing, but regrowth can occur, particularly at lower concentrations.[8]
Polymyxin B	Similar rapid bactericidal activity to colistin.[8]	
Pseudomonas aeruginosa	Colistin	Concentration-dependent killing.[9]
Polymyxin B	Demonstrates concentration-dependent killing.[10][11]	
Klebsiella pneumoniae	Colistin	Rapid bactericidal effect, but regrowth of resistant subpopulations can be observed.[12]
Polymyxin B	Rapid killing, with some studies suggesting a more sustained effect compared to colistin against certain strains.	

Time-kill curve experiments have shown that both polymyxins exhibit rapid bactericidal activity against susceptible isolates.[6] However, the emergence of resistant subpopulations and subsequent regrowth is a concern for both drugs, particularly in *Klebsiella pneumoniae* and *Acinetobacter baumannii*. [8][12]

## Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antibiotic. Data directly comparing the PAE of **colistin** and polymyxin B is limited. However, some studies on **colistin** against *Acinetobacter baumannii* have shown a concentration-dependent PAE.[13] The killing activity of colistimethate sodium, the prodrug of **colistin**, appears to be slower and it exhibits a shorter post-antibiotic effect compared to **colistin** itself.[7] More research is needed to comprehensively compare the PAE of **colistin** and polymyxin B.

## Experimental Protocols

### Broth Microdilution for MIC Determination

The Clinical and Laboratory Standards Institute (CLSI) recommends the broth microdilution (BMD) method as the reference for determining the MIC of polymyxins.

- **Media:** Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.
- **Inoculum Preparation:** A standardized inoculum of the test organism is prepared to a concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in the final test volume.
- **Antibiotic Preparation:** Serial twofold dilutions of **colistin** sulfate or polymyxin B sulfate are prepared in CAMHB in a microtiter plate.
- **Incubation:** The microtiter plates are incubated at 35°C for 16 to 20 hours in ambient air.
- **MIC Determination:** The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

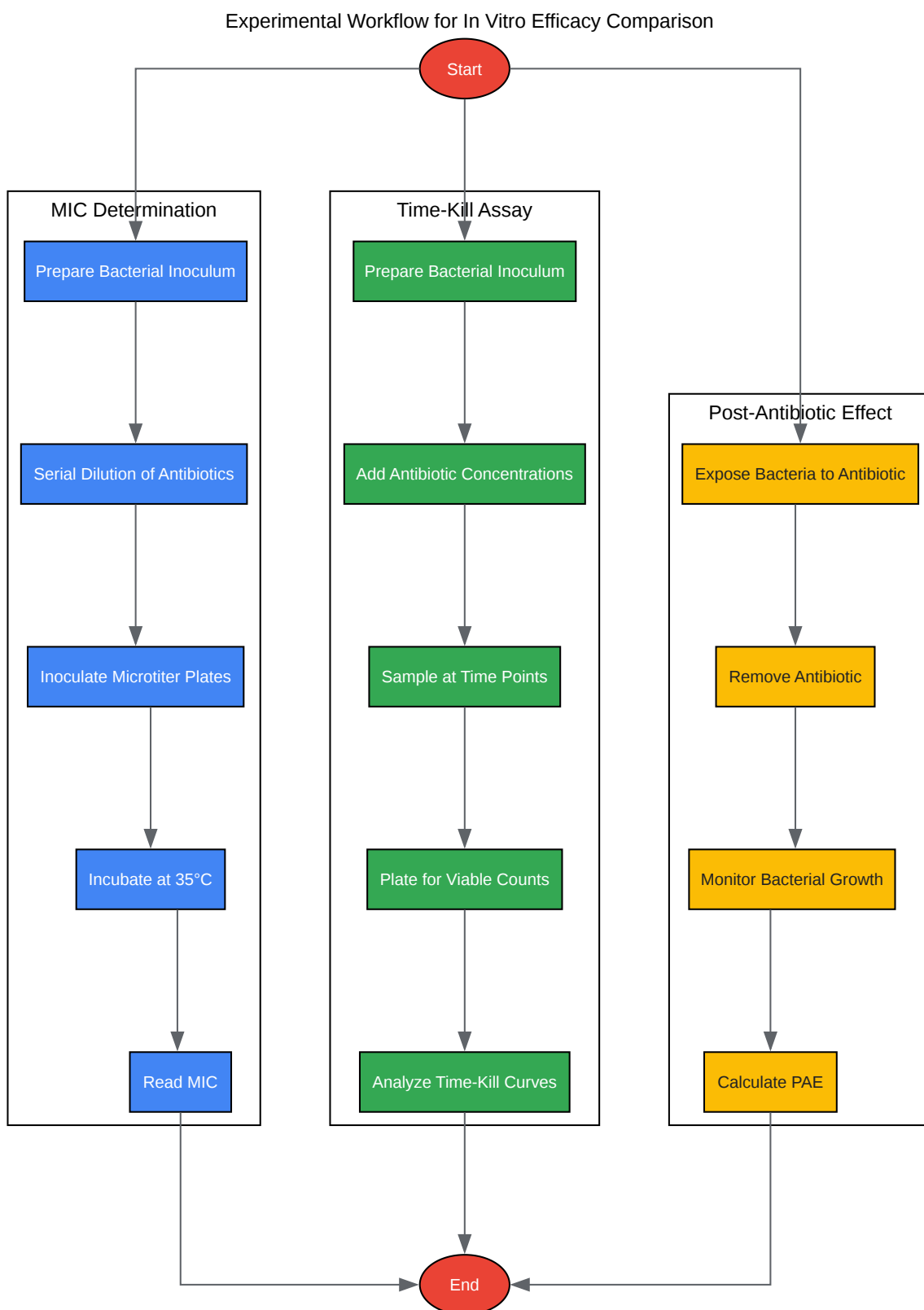
### Time-Kill Assay

Time-kill assays are performed to evaluate the rate and extent of bactericidal activity.

- **Media and Inoculum:** A starting inoculum of approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL is prepared in CAMHB.
- **Antibiotic Concentrations:** The antibiotics are added at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.
- **Sampling:** Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
- **Viable Cell Counts:** The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- **Data Analysis:** The change in log<sub>10</sub> CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is generally defined as a  $\geq 3$ -log<sub>10</sub> reduction in CFU/mL from the initial

inoculum.

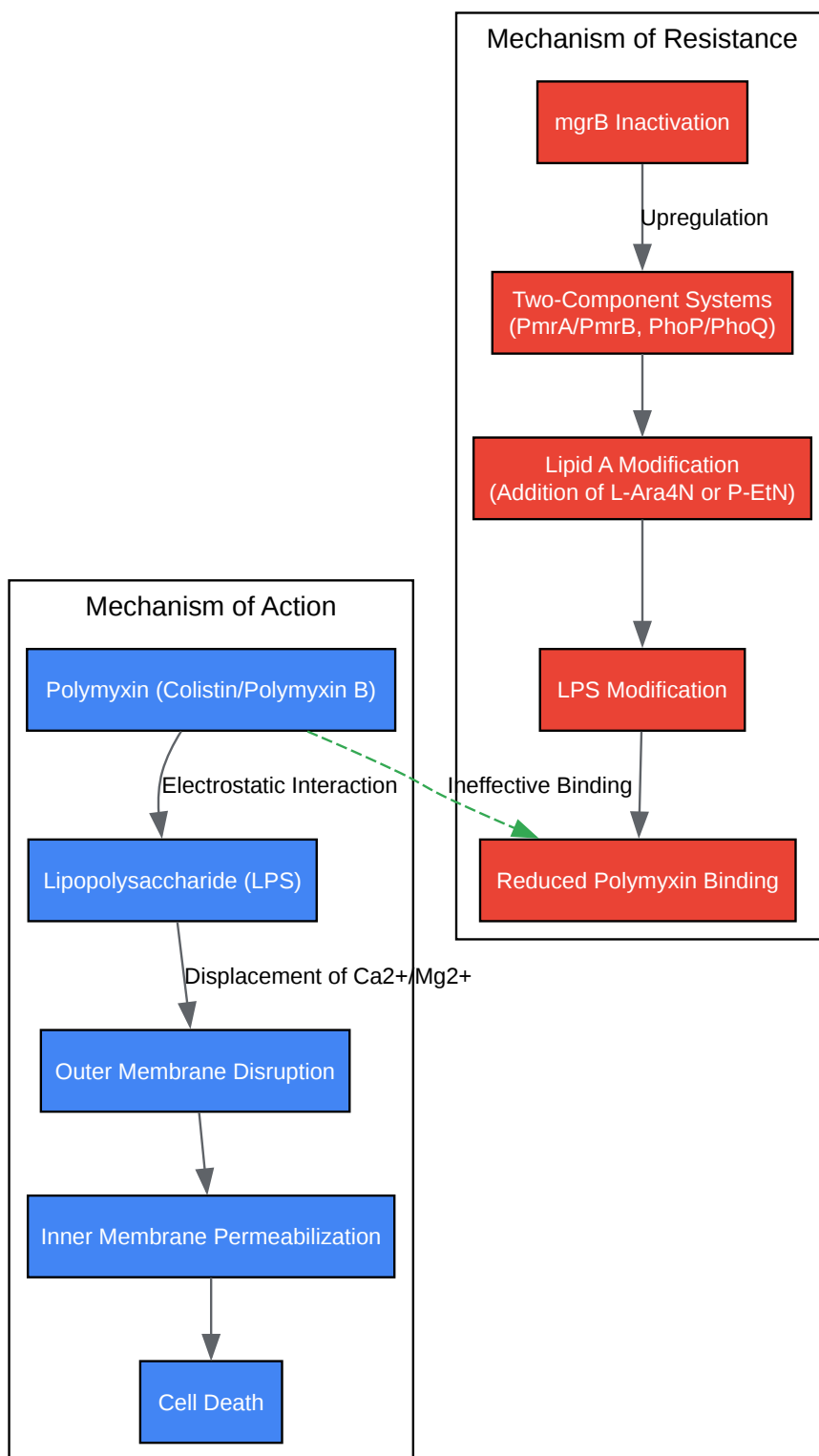
## Mandatory Visualization



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Workflow for in vitro efficacy comparison.

### Mechanism of Action and Resistance of Polymyxins



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Polymyxin mechanism of action and resistance.

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## References

- 1. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jidc.org [jidc.org]
- 3. researchgate.net [researchgate.net]
- 4. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of antibacterial activities of polymyxin B and colistin against multidrug resistant Gram negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacokinetics/Pharmacodynamics of Colistin and Imipenem on Mucoid and Nonmucoid Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. msptm.org [msptm.org]
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